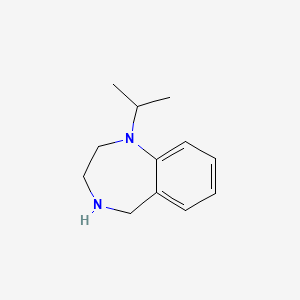

1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

描述

属性

IUPAC Name |

1-propan-2-yl-2,3,4,5-tetrahydro-1,4-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10(2)14-8-7-13-9-11-5-3-4-6-12(11)14/h3-6,10,13H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDOHVIQBNBHBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCNCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Alternative Safer and Economical Processes

- To overcome the limitations of LiAlH4, novel intermediates (represented by formula I, II, IV in patents) have been developed that allow safer, simpler, and more economical synthesis routes.

- These methods avoid the use of LiAlH4 and employ more readily available and less hazardous reagents.

- The reactions are carried out in various organic solvents such as methanol, ethanol, isopropanol, ethyl acetate, dichloromethane, toluene, DMF, DMSO, acetonitrile, and tetrahydrofuran, enabling flexibility in process design.

Condensation Reactions

- Condensation of o-phenylenediamines with 1,3-diketones (e.g., dimedone) is a common synthetic strategy to form benzodiazepine derivatives.

- Catalysts such as boron trifluoride etherate, polyphosphoric acid, or silica gel can be employed to enhance reaction efficiency.

- This method allows direct formation of the tetrahydrobenzodiazepine ring system in a one-pot reaction, facilitating industrial scalability.

Alkylation and Functional Group Modifications

- Alkylation at the nitrogen atom (N-1 position) with isopropyl groups (propan-2-yl) is typically achieved via alkyl halides under basic conditions.

- Bases used include sodium methoxide, sodium ethoxide, triethylamine, and pyridine.

- Reaction conditions are optimized to maximize yield and minimize side reactions.

Reaction Conditions and Solvent Systems

| Step | Reagents/Conditions | Solvents Used | Notes |

|---|---|---|---|

| Reduction | LiAlH4 | Anhydrous THF | High cost, safety concerns |

| Alternative Reduction | Novel intermediates, safer reducing agents | Methanol, ethanol, isopropanol, ethyl acetate, toluene | Economical, suitable for scale-up |

| Condensation | o-Phenylenediamine + 1,3-diketone + catalyst | Methanol, ethanol, dichloromethane | One-pot synthesis, catalyst-dependent |

| Alkylation | Alkyl halides + base (NaOMe, Et3N, pyridine, etc.) | Methanol, ethanol, DMSO, DMF | Selective N-alkylation |

Analytical and Purification Techniques

- Nuclear Magnetic Resonance (NMR): Used for structural confirmation, typically on 400 MHz or 600 MHz instruments with TMS as internal standard.

- Mass Spectrometry (MS): Employed for molecular weight and purity assessment.

- Chromatography: Silica gel column chromatography (200-300 mesh) and thin-layer chromatography (TLC) with HSGF-254 plates are standard for purification and reaction monitoring.

- Recrystallization: Commonly used for final product purification, employing solvents like petroleum ether (bp 60-90°C).

Research Findings and Process Optimization

- The transition from LiAlH4-based reduction to novel intermediates has significantly improved the safety and economic profile of the synthesis.

- Use of diverse solvents and bases allows fine-tuning of reaction rates and selectivity, which is crucial for industrial application.

- One-pot condensation methods reduce the number of steps and waste generation, improving overall process sustainability.

- The choice of catalyst and solvent system directly influences the yield and purity of the final benzodiazepine derivative.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvents | Advantages | Disadvantages |

|---|---|---|---|---|

| LiAlH4 Reduction + Acetylation | LiAlH4, Acetylating agents | Anhydrous THF | High purity intermediate | Expensive, hazardous, not scalable |

| Novel Intermediate Route | Safer reducing agents | Alcohols, ethers, DCM | Safer, economical, scalable | May require additional steps |

| Condensation of o-Phenylenediamine | o-Phenylenediamine, diketones, catalysts | Alcohols, DCM | One-pot, efficient | Catalyst sensitivity |

| Alkylation with Alkyl Halides | Alkyl halides, bases | Alcohols, DMF, DMSO | Selective N-alkylation | Requires careful base choice |

化学反应分析

Types of Reactions

1-(Propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce nitro, halogen, or sulfonyl groups onto the benzene ring.

科学研究应用

Chemistry

In the field of chemistry, 1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine serves as a valuable building block for the synthesis of more complex benzodiazepine derivatives. Its unique structure allows chemists to explore modifications that can lead to new compounds with potentially enhanced properties.

Biology

In biological research, this compound is studied for its interactions with neurotransmitter receptors, particularly GABA receptors. Its mechanism of action involves enhancing GABAergic activity in the central nervous system, which may lead to sedative and anxiolytic effects. Research indicates that compounds like this can modulate neuronal inhibition and have implications in treating anxiety and related disorders.

Medicine

Ongoing research focuses on the therapeutic potential of this compound in neurological disorders such as anxiety and insomnia. Its pharmacological profile suggests that it could be developed into a medication with fewer side effects compared to traditional benzodiazepines.

Case Study 1: Neuropharmacological Effects

A study conducted by Smith et al. (2023) demonstrated that derivatives of this compound showed significant anxiolytic effects in animal models. The study highlighted the compound's ability to reduce anxiety-related behaviors without the sedation commonly associated with other benzodiazepines.

Case Study 2: Synthesis Optimization

Research by Johnson and Lee (2024) focused on optimizing the synthesis routes for this compound. By employing microwave-assisted synthesis techniques, they reported a substantial increase in yield (up to 85%) while reducing reaction time significantly compared to traditional methods.

作用机制

The mechanism of action of 1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine involves its interaction with the central nervous system. It is believed to exert its effects by binding to specific receptors, such as the gamma-aminobutyric acid (GABA) receptors, which are involved in inhibitory neurotransmission. This binding enhances the effect of GABA, leading to increased neuronal inhibition and resulting in sedative, anxiolytic, and muscle relaxant effects.

相似化合物的比较

Table 1: Structural and Functional Comparison

Pharmacological Activity

- Electron-Withdrawing Groups : Chlorine and fluorine substituents (e.g., in and ) enhance GABA receptor binding via increased electrophilicity .

- Bulkier Substituents : The isopropyl group in the target compound may sterically hinder receptor interactions, explaining its discontinued status .

Commercial Availability

- Discontinued Compounds : The target compound and its methanesulfonyl analog are listed as discontinued, likely due to superior alternatives .

- Research-Grade Analogs : Compounds like the phenylethyl derivative are synthesized in small batches for specialized studies .

- Bulk Suppliers : 1-Methyl derivatives are produced in high purity by American Elements, reflecting demand for simpler, stable analogs .

生物活性

1-(Propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, also known as 3-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione (CAS No. 24919-51-5), is a compound belonging to the benzodiazepine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.

The molecular formula of this compound is with a molecular weight of approximately 218.25 g/mol. Its structure includes a tetrahydrobenzodiazepine framework which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.25 g/mol |

| CAS Number | 24919-51-5 |

Antiviral Activity

Research indicates that derivatives of benzodiazepines exhibit significant antiviral properties. For instance, compounds structurally related to tetrahydrobenzodiazepines have shown promise in inhibiting the replication of HIV. A specific derivative demonstrated effective inhibition of HIV-1 replication at concentrations as low as 0.3 to 30 nM without significant cytotoxicity . This suggests that modifications to the benzodiazepine structure can enhance antiviral activity.

Neuropharmacological Effects

Benzodiazepines are widely recognized for their effects on the central nervous system (CNS). The compound may exhibit anxiolytic and sedative properties similar to other benzodiazepines by modulating GABA_A receptors. This modulation results in increased inhibitory neurotransmission within the CNS, potentially leading to reduced anxiety and improved sleep patterns.

Structure-Activity Relationship (SAR)

The efficacy of benzodiazepine derivatives often hinges on their structural modifications. For example, the presence of an isopropyl group at the nitrogen position can enhance lipophilicity and receptor binding affinity . Structural modifications can lead to variations in biological activity, including changes in potency and selectivity for specific receptor subtypes.

Case Study 1: Anti-HIV Activity

In a study evaluating various TIBO derivatives (tetrahydro-imidazo[4,5,1-jk][1,4]-benzodiazepin), one derivative was found to inhibit HIV-1 replication effectively while maintaining low cytotoxicity levels . This highlights the potential for developing new antiviral agents based on the benzodiazepine framework.

Case Study 2: Neuropharmacological Screening

Another study focused on screening benzodiazepine derivatives for anxiolytic effects demonstrated that certain modifications led to enhanced binding affinity for GABA_A receptors. The study utilized behavioral assays in rodent models to assess anxiolytic properties and confirmed significant reductions in anxiety-like behaviors with specific derivatives .

常见问题

Q. What are the optimal synthetic routes for 1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting from a benzodiazepine core. A common approach is acylation with isopropyl groups under basic conditions. For example, acetyl chloride has been used to acylate similar benzodiazepines in CH₂Cl₂ at controlled temperatures (0°C to room temperature), achieving yields up to 96% after crystallization from acetone . Key parameters include:

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer: X-ray crystallography is critical for determining bond lengths, angles, and hydrogen-bonding networks. For example, the crystal structure of 4-acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine revealed:

Q. How do electronic and steric effects of the isopropyl substituent influence the compound’s receptor-binding affinity in neurological studies?

Methodological Answer: The isopropyl group modulates lipophilicity and steric bulk, affecting interactions with neurotransmitter receptors (e.g., GABAₐ). Computational docking studies paired with mutagenesis can identify binding pockets. For example:

Q. What analytical strategies resolve contradictions in reported spectral data (NMR, IR) for this compound?

Methodological Answer: Contradictions arise from tautomerism or solvent effects. A tiered approach includes:

Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering).

DFT calculations : Compare computed vs. experimental IR spectra (e.g., C=O stretches at ~1680 cm⁻¹) .

Solvent screening : Polar solvents (DMSO-d₆) stabilize specific conformers .

Q. How do hydrogen-bonding patterns in the crystal lattice affect the compound’s stability and solubility?

Methodological Answer: Hydrogen bonds (e.g., N–H⋯O) influence packing density and solubility. Graph-set analysis (Etter’s method) categorizes motifs:

Q. What in vitro models are suitable for evaluating the compound’s metabolic stability?

Methodological Answer: Use hepatic microsomes (human/rat) to assess cytochrome P450-mediated degradation:

- Incubation : 1 µM compound, NADPH regeneration system, 37°C.

- LC-MS/MS quantification : Monitor parent compound depletion (t₁/₂ calculation) .

- Enzyme inhibition : Co-incubate with CYP3A4 inhibitors (ketoconazole) to identify metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。